molecular formula C25H17Cl2NO4 B12470462 2-(4-Methoxyphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

2-(4-Methoxyphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12470462
M. Wt: 466.3 g/mol
InChI Key: WRZQSHKVHBTFQW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro groups: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylic acid group can be esterified using 2-(4-Methoxyphenyl)-2-oxoethyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic conditions.

    Reduction: Sodium borohydride, methanol.

    Substitution: Ammonia or thiol, reflux conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases due to its quinoline core.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its interaction with biological targets. Typically, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The specific pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline-4-carboxylate derivatives: Various derivatives with different substituents on the quinoline ring.

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C25H17Cl2NO4

Molecular Weight

466.3 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H17Cl2NO4/c1-31-18-11-7-16(8-12-18)23(29)14-32-25(30)20-13-22(15-5-9-17(26)10-6-15)28-24-19(20)3-2-4-21(24)27/h2-13H,14H2,1H3

InChI Key

WRZQSHKVHBTFQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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